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molecular formula C4H3F3O3 B1198596 Methyl 2,2,3-trifluoro-3-oxopropanoate CAS No. 69116-71-8

Methyl 2,2,3-trifluoro-3-oxopropanoate

Cat. No. B1198596
M. Wt: 156.06 g/mol
InChI Key: JNUANKSYWLJTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04316986

Procedure details

A mixture of 84 g (0.54 mol) of methyl difluorofluoroformylacetate, 104 g (1.0 mol) of fluorosulfonic acid and 9 g (0.038 mol) of HSbF6 was heated at 100° to 115° for 20 h. Then, 25.6 g of volatile product, collected through a condenser in a -80° trap, and boiling in the range of -25° to +10°, was identified by IR as difluoromalonyl fluoride (66% yield) based on the stoichiometry 2 FOCCF2CO2CH3 :CF2 (COF)2. Dimethyl difluoromalonate was also formed.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
[Compound]
Name
HSbF6
Quantity
9 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([C:7]([F:9])=[O:8])[C:3](OC)=[O:4].[F:11]S(O)(=O)=O>>[F:10][C:2]([F:1])([C:3]([F:11])=[O:4])[C:7]([F:9])=[O:8]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
FC(C(=O)OC)(C(=O)F)F
Name
Quantity
104 g
Type
reactant
Smiles
FS(=O)(=O)O
Name
HSbF6
Quantity
9 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° to 115° for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Then, 25.6 g of volatile product, collected through a condenser in a -80° trap
CUSTOM
Type
CUSTOM
Details
boiling in the range of -25° to +10°

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)F)(C(=O)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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